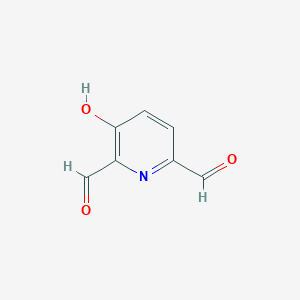

3-Hydroxypyridine-2,6-dicarbaldehyde

Description

Properties

IUPAC Name |

3-hydroxypyridine-2,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-3-5-1-2-7(11)6(4-10)8-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRAVFVNKSGQEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxypyridine 2,6 Dicarbaldehyde and Its Precursors

Strategies for the Construction of the 3-Hydroxypyridine (B118123) Core

The synthesis of the 3-hydroxypyridine unit is a critical first stage. Methodologies generally fall into two categories: building the ring system from acyclic or non-pyridine precursors (pyridinization) or functionalizing a pre-existing pyridine (B92270) ring.

Pyridinization Approaches (e.g., from Furfural)

A prominent and environmentally conscious approach to the 3-hydroxypyridine core involves the chemical transformation of furfural, a renewable platform chemical derived from biomass. organicreactions.orgmychemblog.comnrochemistry.com This strategy capitalizes on the rearrangement of the furan ring into a pyridine system.

One method involves the direct reaction of furfural with an ammonia source in deionized water over a skeleton-type iron-based catalyst. chemicalbook.com This process provides a green alternative by avoiding high-toxicity catalysts and utilizing a renewable feedstock. chemicalbook.com

Another well-documented route starts with the conversion of furfural to furfurylamine. The resulting furfurylamine is then treated with hydrogen peroxide (H₂O₂) in the presence of hydrochloric acid (HCl), followed by hydrolysis, to yield 3-hydroxypyridine. researchgate.netresearchgate.net Optimal conditions for this reaction have been reported as a molar ratio of furfurylamine:HCl:H₂O₂ of 1:5:1.1, with the H₂O₂ added at a low temperature (0-5 °C) before refluxing, achieving yields as high as 76%. researchgate.netgoogle.com The rearrangement of 2-acylfurans with ammonia at high pressure and temperature is also a versatile method for producing various functionalized 3-hydroxypyridines. dur.ac.uk

| Starting Material | Key Reagents/Catalysts | Reported Yield | Reference |

|---|---|---|---|

| Furfural | Ammonia source, Raney Fe catalyst, Water | 18.2% | organicreactions.orgmychemblog.com |

| Furfurylamine | H₂O₂, HCl | 76% | researchgate.netgoogle.com |

| 2-Acylfurans | Ammonia, High Pressure/Temperature | High Yields (General) | dur.ac.uk |

Halogenation and Functionalization of Pyridine Ring Systems

Alternatively, the 3-hydroxypyridine core can be synthesized by modifying an existing pyridine ring. This often involves introducing a functional group that can be subsequently converted to a hydroxyl group.

A common industrial method involves the sulfonation of pyridine, followed by alkali fusion. Pyridine is reacted with fuming sulfuric acid, often with a mercury sulfate catalyst, to produce pyridine-3-sulfonic acid. This intermediate is then fused with sodium hydroxide at high temperatures (220-230 °C) and subsequently neutralized to yield 3-hydroxypyridine. lscollege.ac.in

Another approach begins with a halogenated pyridine. For instance, 3-chloropyridine can be dissolved in a solvent and heated with a basic hydroxide to substitute the chlorine atom with a hydroxyl group, yielding 3-hydroxypyridine. google.com This method is noted for its mild conditions and suitability for larger-scale production. google.com Recent advances also allow for the highly regioselective halogenation of the pyridine ring at the 3-position through the use of Zincke imine intermediates, providing a pathway to 3-halopyridines that can serve as precursors. wikipedia.org

Installation and Manipulation of Aldehyde Functionalities at 2,6-Positions

Once the 3-hydroxypyridine core is obtained, the next critical step is the introduction of aldehyde groups at the C2 and C6 positions, which are ortho to the hydroxyl group.

A plausible method for this transformation is the Reimer-Tiemann reaction . This reaction is a well-established method for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base, like sodium hydroxide (NaOH). organicreactions.orgmychemblog.com The reaction proceeds through the generation of dichlorocarbene (:CCl₂), an electrophile that preferentially attacks the electron-rich phenoxide ring at the ortho positions. nrochemistry.comlscollege.ac.in Given the structural analogy between phenol and 3-hydroxypyridine, the latter is expected to undergo formylation at the C2 and C6 positions, which are activated by the hydroxyl group. There is documented use of the Reimer-Tiemann reaction to convert 3-hydroxypyridine into 3-hydroxypyridine-2-carboxaldehyde, supporting the feasibility of this approach for diformylation. researchgate.net

An alternative strategy involves the oxidation of a precursor molecule, 3-hydroxy-2,6-lutidine (2,6-dimethyl-3-hydroxypyridine). The synthesis of the analogous compound, pyridine-2,6-dicarbaldehyde (2,6-diformylpyridine), is commonly achieved through the oxidation of 2,6-lutidine (2,6-dimethylpyridine). rsc.org By analogy, 3-hydroxy-2,6-lutidine could be oxidized to the target dialdehyde using suitable oxidizing agents. This two-step approach relies on the availability or synthesis of the corresponding dimethyl precursor.

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on sustainability and efficiency. The synthesis of 3-hydroxypyridine-2,6-dicarbaldehyde and its precursors can incorporate several green chemistry principles.

The use of furfural as a starting material is a prime example of employing renewable feedstocks. organicreactions.orgnrochemistry.com Furfural is derived from lignocellulosic biomass, such as agricultural waste, reducing the reliance on fossil fuels for the production of key chemical intermediates. nrochemistry.com Syntheses that utilize water as a solvent, such as the catalytic conversion of furfural to 3-hydroxypyridine, further enhance the green profile of the process by replacing volatile organic solvents. chemicalbook.com

Advanced protocols also focus on improving reaction efficiency and minimizing waste. This can include the use of heterogeneous catalysts that can be easily recovered and recycled. organicreactions.orgmychemblog.com Furthermore, multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants, represent a highly efficient and atom-economical approach. The Guareschi-Thorpe reaction, a method for synthesizing hydroxypyridines, has been adapted to run under green buffer conditions in an aqueous medium, highlighting a move towards more environmentally friendly MCRs. nih.gov Microwave-assisted synthesis is another advanced technique that can accelerate reaction times and improve yields for pyridine derivatives, aligning with the principles of green chemistry.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-Hydroxypyridine |

| Furfural |

| Furfurylamine |

| Hydrogen peroxide |

| Hydrochloric acid |

| Pyridine-3-sulfonic acid |

| Pyridine |

| Mercury sulfate |

| Sodium hydroxide |

| 3-Chloropyridine |

| Chloroform |

| 3-Hydroxypyridine-2-carboxaldehyde |

| 3-Hydroxy-2,6-lutidine |

| Pyridine-2,6-dicarbaldehyde |

| 2,6-Lutidine |

Chemical Reactivity and Derivatization Strategies of 3 Hydroxypyridine 2,6 Dicarbaldehyde

Condensation Reactions for Imines and Related Derivatives (e.g., Schiff Bases)

The aldehyde functional groups at the 2 and 6 positions of 3-hydroxypyridine-2,6-dicarbaldehyde are prime sites for condensation reactions with primary amines to form imines, commonly known as Schiff bases. arpgweb.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Given the difunctional nature of the starting material, these reactions can lead to the formation of mono- or di-substituted Schiff base derivatives, depending on the stoichiometry of the reactants.

The synthesis of macrocyclic Schiff bases through the condensation of dicarbonyl compounds with diamines is a well-established methodology. researchgate.net For instance, pyridine-2,6-dicarbohydrazide has been reacted with various dicarbonyl compounds to produce macrocyclic hydrazone Schiff bases. researchgate.net By analogy, this compound is an excellent candidate for the synthesis of novel macrocyclic structures through condensation with a variety of diamines. These reactions can yield complex macrocycles with potential applications in coordination chemistry and materials science. nih.gov

Table 1: Examples of Primary Amines for Schiff Base Formation

| Amine | Resulting Schiff Base Structure (General) | Potential Applications |

| Aniline | Di-imine derivative with phenyl substituents | Ligands for metal complexes, organic synthesis |

| Ethylenediamine | Macrocyclic di-imine | Coordination chemistry, ion sensing |

| o-Phenylenediamine | Potentially forms extended conjugated systems | Organic electronics, dyes |

| Hydrazine | Hydrazone derivatives | Precursors for heterocyclic synthesis |

The resulting Schiff bases are often "privileged ligands" due to their ability to coordinate with a variety of metal ions through the imine nitrogen and the hydroxyl oxygen atoms. arpgweb.com This has led to extensive research into their metal complexes for applications in catalysis and medicinal chemistry. nih.govnih.gov

Nucleophilic and Electrophilic Transformations of Aldehyde Groups

The aldehyde groups of this compound are susceptible to a wide range of nucleophilic addition reactions. Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the carbonyl carbon to form secondary alcohols. Softer nucleophiles, like cyanide, can also add to form cyanohydrins, which are valuable synthetic intermediates.

The aldehyde groups can also undergo various oxidation and reduction reactions. Oxidation with reagents like potassium permanganate or chromic acid would yield the corresponding dicarboxylic acid, 3-hydroxypyridine-2,6-dicarboxylic acid. Conversely, reduction with agents such as sodium borohydride or lithium aluminum hydride would afford the corresponding diol, 3-hydroxypyridine-2,6-dimethanol.

Electrophilic transformations at the aldehyde group are less common but can be achieved under specific conditions. For example, the oxygen of the carbonyl group can be protonated or coordinated to a Lewis acid, which activates the carbonyl group towards nucleophilic attack.

Modifications of the Hydroxyl Group

The hydroxyl group at the 3-position of the pyridine (B92270) ring is a key site for derivatization. It can undergo O-alkylation and O-acylation reactions to form ethers and esters, respectively. A general method for the O-alkylation of 3-pyridinols involves the formation of the sodium salt followed by reaction with an alkyl halide in a solvent like dimethyl sulfoxide (DMSO). illinois.edu This approach generally favors O-alkylation over N-alkylation of the pyridine ring. illinois.edu

Table 2: Reagents for Hydroxyl Group Modification

| Reagent | Reaction Type | Product Type |

| Methyl iodide | Alkylation | 3-methoxy-pyridine-2,6-dicarbaldehyde |

| Acetyl chloride | Acylation | 3-acetoxy-pyridine-2,6-dicarbaldehyde |

| Benzyl bromide | Alkylation | 3-(benzyloxy)pyridine-2,6-dicarbaldehyde |

| Acetic anhydride | Acylation | 3-acetoxy-pyridine-2,6-dicarbaldehyde |

These modifications can be used to protect the hydroxyl group during subsequent reactions or to modulate the electronic properties and solubility of the molecule. For instance, converting the hydroxyl group to an ether or ester can prevent its interference in reactions targeting the aldehyde groups.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Reactions)

The pyridine ring of this compound can participate in carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. rsc.org To engage in these reactions, the pyridine ring typically needs to be functionalized with a leaving group, such as a halide (Br, I) or a triflate. The hydroxyl group can be converted into a triflate group, which is an excellent leaving group for Suzuki-Miyaura and Heck cross-coupling reactions.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of biaryl compounds. A triflate derivative of this compound could be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents onto the pyridine ring.

The Heck reaction is another important palladium-catalyzed reaction that couples an unsaturated halide or triflate with an alkene. nih.gov This reaction would allow for the introduction of alkenyl groups onto the pyridine core. The intramolecular version of the Heck reaction is particularly efficient for the construction of new rings.

These cross-coupling strategies provide a versatile platform for the synthesis of a wide array of complex molecules derived from this compound, with potential applications in medicinal chemistry, materials science, and catalysis.

Coordination Chemistry of 3 Hydroxypyridine 2,6 Dicarbaldehyde As a Polydentate Ligand

Influence of Metal Center and Ligand Stereochemistry on Coordination Geometry

Without dedicated research on the coordination behavior of 3-Hydroxypyridine-2,6-dicarbaldehyde, any discussion on these topics would be speculative and would not meet the required standards of scientific accuracy.

Supramolecular Assemblies and Coordination Polymers Based on 3 Hydroxypyridine 2,6 Dicarbaldehyde

Design and Synthesis of Metal-Organic Frameworks (MOFs)

The design and synthesis of MOFs from 3-Hydroxypyridine-2,6-dicarbaldehyde are anticipated to leverage the compound's multifunctional nature. The pyridine (B92270) nitrogen and the oxygen atoms of the hydroxyl and aldehyde groups can act as coordination sites for metal ions. The selection of metal ions or clusters, along with the specific reaction conditions, will be critical in determining the resulting framework's topology and dimensionality. mdpi.comnih.govrsc.org

The synthesis would typically involve solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures. The modular nature of MOF synthesis allows for a high degree of control over the final product by varying parameters such as the metal-to-ligand ratio, temperature, and solvent system. rsc.org The presence of the hydroxyl group could also be exploited for post-synthetic modification, allowing for the introduction of further functionalities into the MOF structure.

| Feature | Description | Potential Advantage |

| Coordination Sites | Pyridine N, hydroxyl O, aldehyde O | Versatile coordination modes leading to diverse framework topologies. |

| Functional Groups | -OH, -CHO | Potential for hydrogen bonding and post-synthetic modification. |

| Synthetic Methods | Solvothermal, Hydrothermal | Established methods for crystalline MOF synthesis. |

Construction of Covalent Organic Frameworks (COFs)

Covalent organic frameworks are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. The aldehyde functionalities of this compound make it an ideal candidate for the construction of imine-linked COFs. chemscene.comalfa-chemistry.com These are typically formed through the condensation reaction between aldehyde and amine linkers.

The synthesis of a COF using this building block would involve reacting it with a complementary multitopic amine linker, such as a linear diamine or a trigonal triamine, under solvothermal conditions. The resulting imine bonds would form the backbone of the 2D or 3D framework. The crystallinity and porosity of the resulting COF would be dependent on the geometric compatibility of the building blocks and the reversibility of the imine bond formation, which allows for "error-checking" and the formation of a thermodynamically stable, ordered structure. alfa-chemistry.comcd-bioparticles.net The inherent porosity and the presence of the pyridine and hydroxyl moieties within the pores could lead to COFs with interesting gas adsorption and catalytic properties.

| Linker Type | Reaction Partner | Resulting Linkage | Framework Dimensionality |

| Ditopic Aldehyde | Linear Diamine | Imine | Potentially 1D or 2D |

| Tritopic Aldehyde (if used with other linkers) | Trigonal Triamine | Imine | Potentially 2D or 3D |

Self-Assembly into One-, Two-, and Three-Dimensional Coordination Polymers

The self-assembly of coordination polymers from this compound and various metal ions is expected to yield a rich variety of structures with dimensionalities ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. The final architecture is governed by the coordination preferences of the metal ion, the flexibility of the ligand, and the influence of non-covalent interactions. researchgate.netacs.orgul.ie

For instance, the use of metal ions that favor linear or zigzag coordination could lead to the formation of 1D chains. acs.orgcdnsciencepub.com These chains can further organize into higher-dimensional structures through intermolecular interactions. The use of metal ions with higher coordination numbers and specific geometric preferences, in conjunction with the ligand's ability to bridge multiple metal centers, could result in the formation of 2D layered structures or intricate 3D frameworks. researchgate.netacs.org The geometry of the ligand plays a crucial role in directing the self-assembly process and the resulting dimensionality of the coordination polymer. researchgate.net

Role of Hydrogen Bonding and π-π Stacking Interactions in Supramolecular Architecture

Non-covalent interactions, particularly hydrogen bonding and π-π stacking, are fundamental in directing the self-assembly of supramolecular architectures from this compound. The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling the formation of robust hydrogen-bonding networks that can link individual coordination polymer chains or layers into higher-dimensional structures. cdnsciencepub.comnih.govnih.gov

| Interaction Type | Originating Functional Group | Role in Supramolecular Architecture |

| Hydrogen Bonding | Hydroxyl group (-OH) | Directional assembly of chains and layers into higher-dimensional networks. |

| π-π Stacking | Pyridine ring | Stabilization of crystal packing and influence on electronic properties. |

Catalytic Applications of 3 Hydroxypyridine 2,6 Dicarbaldehyde Derivatives and Their Metal Complexes

Homogeneous Catalysis

Schiff base complexes derived from pyridine (B92270) aldehydes are well-documented homogeneous catalysts for a variety of organic transformations. Metal complexes of Schiff bases derived from 3-hydroxypyridine-2,6-dicarbaldehyde are anticipated to be effective catalysts, particularly in oxidation reactions. The combination of the pyridine nitrogen, the imine nitrogens of the Schiff base, and the hydroxyl oxygen can create a stable coordination environment for a central metal ion, which can then act as the active site for catalysis.

Manganese complexes of Schiff bases derived from the related 2,6-pyridinedicarbaldehyde have been shown to be effective catalysts for the epoxidation of cyclohexene. It is plausible that analogous manganese complexes of Schiff bases from this compound would exhibit similar catalytic activity. The electronic properties of the ligand, influenced by the hydroxyl group on the pyridine ring, could modulate the catalytic efficiency and selectivity of the metal center.

Table 1: Illustrative Catalytic Performance of a Hypothetical Manganese(II) Schiff Base Complex in Cyclohexene Oxidation

| Entry | Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Epoxide (%) |

| 1 | Mn(II)-L¹ | Cyclohexene | O₂ | Acetonitrile | 40 | 95 | 90 |

| 2 | Mn(II)-L² | Cyclohexene | H₂O₂ | Methanol | 25 | 88 | 85 |

L¹ and L² represent hypothetical Schiff base ligands derived from this compound.

Furthermore, a study on Schiff bases derived from the closely related 3-hydroxypyridine-2-aldehyde has demonstrated the catalytic effect of manganese(II) on their oxidation by hydrogen peroxide. researchgate.net This suggests that metal complexes of this compound Schiff bases could also be active in various oxidation processes.

Heterogeneous Catalysis (e.g., MOF/COF-based Catalysts)

The dicarbaldehyde functionality of this compound makes it a prime candidate for incorporation into porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). While direct synthesis of MOFs from dicarbaldehydes can be challenging, the corresponding dicarboxylic acid, 3-hydroxypyridine-2,6-dicarboxylic acid, would be an excellent linker for constructing catalytically active MOFs. Pyridine-dicarboxylate ligands are widely used in the synthesis of MOFs that have shown catalytic activity in various reactions, including Knoevenagel condensations. mdpi.com

The pyridine nitrogen and the carboxylate groups can coordinate to metal ions, forming robust and porous frameworks. The hydroxyl group can either be a site for post-synthetic modification to introduce further catalytic functionalities or can itself participate in catalysis through hydrogen bonding interactions with substrates. The pores of these MOFs can provide size and shape selectivity for catalytic reactions.

Table 2: Potential Application of a MOF Derived from a 3-Hydroxypyridine-2,6-dicarboxylate Ligand in Knoevenagel Condensation

| Entry | Catalyst | Benzaldehyde Derivative | Active Methylene (B1212753) Compound | Solvent | Temperature (°C) | Yield (%) |

| 1 | M-MOF-HPDCA | Benzaldehyde | Malononitrile | Ethanol | 60 | >95 |

| 2 | M-MOF-HPDCA | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Toluene | 80 | 92 |

M-MOF-HPDCA represents a hypothetical Metal-Organic Framework constructed from a 3-hydroxypyridine-2,6-dicarboxylate linker.

Specific Reaction Types and Mechanistic Insights

Based on the chemistry of related compounds, derivatives of this compound are expected to catalyze several specific reaction types.

Oxidation Reactions: As discussed, metal complexes of Schiff base derivatives are likely to be active catalysts for the oxidation of various substrates, including alkenes and alcohols. The mechanism would likely involve the activation of an oxidant (e.g., O₂, H₂O₂) by the metal center to form a high-valent metal-oxo species. This reactive intermediate would then transfer an oxygen atom to the substrate. The electronic nature of the 3-hydroxypyridine (B118123) moiety would play a crucial role in stabilizing the high-valent metal center and influencing the reactivity of the catalyst.

Knoevenagel Condensation: MOFs constructed from the corresponding dicarboxylic acid could act as efficient heterogeneous catalysts for Knoevenagel condensation. The Lewis acidic metal sites within the MOF could activate the aldehyde substrate, while the basic sites on the organic linker (such as the pyridine nitrogen) could deprotonate the active methylene compound. This bifunctional activation would facilitate the condensation reaction within the pores of the MOF.

A plausible catalytic cycle for a Knoevenagel condensation catalyzed by a MOF would involve:

Coordination of the aldehyde to a Lewis acidic metal center in the MOF.

Deprotonation of the active methylene compound by a basic site on the linker.

Nucleophilic attack of the resulting carbanion on the activated aldehyde.

Dehydration of the aldol (B89426) addition product to form the final condensed product.

Release of the product from the catalytic site, regenerating the catalyst.

The Pivotal Role of this compound in Advanced Materials Science

Introduction

This compound, a specialized aromatic aldehyde, is emerging as a significant building block in the design and synthesis of sophisticated organic materials. Its unique trifunctional structure, featuring a hydroxyl group and two aldehyde functionalities on a pyridine core, offers a versatile platform for creating complex molecules with tailored properties. This article explores the applications of this compound in the realm of advanced materials science, with a specific focus on its contributions to optoelectronic materials, sensing technologies, functional polymers and nanomaterials, and its potential in energy storage and conversion. The discussion will be centered on the intrinsic chemical reactivity of this compound and how it is harnessed to produce materials with remarkable functionalities.

Applications in Advanced Materials Science

The strategic placement of reactive aldehyde groups ortho to the nitrogen atom and a hydroxyl group at the 3-position makes 3-Hydroxypyridine-2,6-dicarbaldehyde a coveted precursor for constructing intricate molecular architectures. These architectures are at the forefront of materials innovation, demonstrating enhanced electronic, optical, and chemical properties.

The primary application of this compound in optoelectronics lies in its use as a key component in the synthesis of porphyrinoids and other expanded macrocyclic systems. These resulting molecules often exhibit unique photophysical properties, making them suitable for various optoelectronic devices.

The condensation of this compound with tripyrrane-like precursors yields novel porphyrinoids. These macrocycles can possess an 18π-electron circuit, rendering them aromatic. This aromaticity is evidenced by a sharp Soret-like band in their electronic absorption spectra. For instance, a porphyrinoid synthesized from this dicarbaldehyde displayed a distinct Soret-like band at 421 nm. researchgate.net The photophysical properties of these macrocycles can be tuned by modifying the synthetic precursors and reaction conditions.

Macrocycles derived from this compound have been shown to exhibit fluorescence, with broad emission bands observed in the 500–850 nm range. While some of these porphyrinoids are weakly fluorescent with quantum yields between 8–11%, their absorption and emission profiles suggest potential as near-infrared (NIR) dyes. researchgate.net The ability to absorb and emit light in the NIR region is particularly valuable for applications in telecommunications, bio-imaging, and photodynamic therapy.

Table 1: Photophysical Properties of a Porphyrinoid Derived from this compound

| Property | Value |

|---|---|

| Absorption Maximum (Soret-like band) | 421 nm |

| Fluorescence Emission Range | 500 - 850 nm |

This table presents representative data for porphyrinoids synthesized using this compound as a precursor.

The aldehyde functional groups of this compound are highly reactive towards primary amines, leading to the formation of Schiff bases. This reactivity is a cornerstone for the development of chemosensors. The resulting Schiff base ligands can selectively bind to specific metal ions or anions, leading to a detectable change in their optical or electrochemical properties.

The incorporation of the 3-hydroxypyridine (B118123) moiety into a sensor molecule can enhance its coordination capabilities and introduce specific recognition sites. Porphyrinoid systems derived from this dicarbaldehyde have shown potential as colorimetric optical sensors. Preliminary studies have indicated that these macrocycles can be used for the detection of Cu²⁺ ions. researchgate.net The binding of the metal ion to the macrocycle induces a change in its electronic structure, resulting in a visible color change.

The development of sensors based on Schiff bases derived from this compound is an active area of research. The versatility of the Schiff base reaction allows for the facile synthesis of a wide range of sensor molecules with tailored selectivities and sensitivities for various analytes.

The difunctional nature of this compound makes it a suitable monomer for the synthesis of functional polymers, particularly coordination polymers. The aldehyde groups can react with diamines to form poly(Schiff base)s, which can then coordinate with metal ions through the pyridine (B92270) nitrogen and the hydroxyl oxygen atoms. These coordination polymers can exhibit interesting magnetic, electronic, and catalytic properties. While the potential for creating such materials is clear, detailed studies on coordination polymers specifically derived from this compound are still an emerging field of investigation.

In the realm of nanomaterials, the functionalization of nanoparticle surfaces with molecules derived from this compound presents an avenue for creating hybrid materials with novel functionalities. For instance, Schiff bases formed from this dicarbaldehyde could be anchored to the surface of silica (B1680970) or metal oxide nanoparticles. Such functionalized nanoparticles could find applications in catalysis, drug delivery, and sensing. However, specific examples of nanomaterials functionalized with this particular compound are not yet widely reported in the literature, indicating a promising area for future research.

The electrochemical properties of macrocycles and polymers derived from this compound suggest their potential utility in energy storage and conversion applications. Porphyrinoids synthesized from this precursor are redox-active, meaning they can undergo reversible oxidation and reduction processes. researchgate.net This characteristic is essential for materials used in batteries, supercapacitors, and electrocatalysis.

Electrochemical studies have revealed that these macrocycles are stable under redox conditions. researchgate.net Their electron-rich nature, influenced by the pyridine and hydroxyl groups, can be beneficial for applications requiring electron transfer processes. For example, these materials could potentially be used as catalysts in fuel cells or as active components in the electrodes of rechargeable batteries.

Furthermore, the nitrogen-containing heterocyclic structure is of interest for developing electrocatalysts for reactions such as the oxygen reduction reaction (ORR), which is crucial for the efficiency of fuel cells and metal-air batteries. While the direct application of this compound-derived materials in energy storage devices is still in the exploratory phase, their unique electronic properties make them compelling candidates for future research and development in this critical technological area.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tripyrrane |

| Porphyrinoid |

| Schiff base |

| Copper(II) ion |

| Silica |

Computational and Theoretical Investigations of 3 Hydroxypyridine 2,6 Dicarbaldehyde

Electronic Structure and Frontier Orbital Analysis (HOMO/LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transition properties. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable, as it requires less energy to excite an electron from the ground state. mdpi.com For pyridine (B92270) derivatives, these orbitals are typically of a π-character, delocalized over the aromatic ring system. In the case of 3-Hydroxypyridine-2,6-dicarbaldehyde, the presence of electron-withdrawing aldehyde groups (-CHO) at the 2 and 6 positions and an electron-donating hydroxyl group (-OH) at the 3 position would significantly influence the energies of these orbitals. The aldehyde groups are expected to lower the energy of the LUMO, while the hydroxyl group would raise the energy of the HOMO, likely resulting in a relatively small energy gap and indicating a chemically reactive nature.

Computational studies on the related compound 3-bromo-2-hydroxypyridine (B31989) using DFT (B3LYP/6-311++G(d,p)) calculated the HOMO energy to be approximately -6.880 eV and the LUMO energy to be -1.475 eV in the gas phase, resulting in an energy gap of 5.405 eV. mdpi.com The HOMO was found to be delocalized over the pyridine ring, while the LUMO was of a π* type. mdpi.com A similar distribution is anticipated for this compound, with significant orbital contributions from the oxygen atoms of the hydroxyl and carbonyl groups.

| Parameter | 3-bromo-2-hydroxypyridine (Gas Phase) mdpi.com | This compound (Predicted) |

| HOMO Energy | -6.880 eV | Higher than analogue due to -OH, but lowered by -CHO groups. |

| LUMO Energy | -1.475 eV | Significantly lowered due to two electron-withdrawing -CHO groups. |

| Energy Gap (ΔE) | 5.405 eV | Expected to be relatively small, indicating high reactivity. |

| This table presents calculated data for an analogous compound and predicted trends for this compound. |

Prediction of Reactivity and Ligand Properties

The energies of the frontier orbitals are used to calculate various global reactivity descriptors that predict the chemical behavior of a molecule. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Hardness and Softness : Hardness (η) measures the resistance to change in electron distribution. A molecule with a small HOMO-LUMO gap is considered "soft," indicating higher reactivity. mdpi.com

Electrophilicity Index (ω) : This parameter quantifies the ability of a species to accept electrons. The electron-withdrawing nature of the two aldehyde groups in this compound would likely result in a high electrophilicity index, suggesting it can act as a good electrophile.

The molecular electrostatic potential (MEP) surface is another tool used to predict reactivity. It maps the electron density to identify regions prone to electrophilic and nucleophilic attack. For this molecule, the oxygen atoms of the carbonyl and hydroxyl groups would be centers of negative potential (red/yellow), making them susceptible to electrophilic attack and key sites for coordination with metal ions. The hydrogen atoms and the regions near the aldehyde carbons would exhibit positive potential (blue), indicating sites for nucleophilic attack.

As a ligand, this compound possesses multiple potential donor atoms: the pyridine nitrogen, the deprotonated hydroxyl oxygen, and the two carbonyl oxygens. This structure allows it to act as a versatile tridentate or tetradentate chelating agent, capable of forming stable complexes with a variety of metal ions. The geometry of the donor sites is pre-organized for binding, a property that is also seen in the well-studied analogue, pyridine-2,6-dicarboxylic acid. bohrium.combohrium.com

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor). While commonly applied to biological systems like drug-protein interactions, the principles can be extended to understand non-biological host-guest interactions.

Specific molecular docking studies for this compound in non-biological contexts are not readily found in the literature. However, studies on derivatives, such as the thiosemicarbazone of 3-hydroxypyridine-2-carbaldehyde, have utilized docking to investigate interactions with biological targets. For instance, a platinum(II) complex of a related ligand was docked with a DNA duplex, showing binding energies of -6.49 to -6.83 kcal/mol and identifying specific hydrogen bond interactions with guanine (B1146940) and thymine (B56734) residues. researchgate.net This illustrates how docking can elucidate the binding mode and relative stability of complexes formed by this class of ligands. Such analyses provide quantitative estimates of binding affinity and visualize the specific non-covalent interactions that stabilize the host-guest assembly.

Theoretical Insights into Metal-Ligand Interactions and Coordination Geometry

Theoretical calculations, particularly DFT, provide profound insights into the nature of metal-ligand bonds and the resulting coordination geometries. For complexes of this compound, these studies would elucidate the electronic structure, bond strengths, and geometric parameters of the resulting metal complexes.

Drawing parallels from computational studies on complexes of pyridine-2,6-dicarboxylic acid (pydc), it is expected that this compound would coordinate to metal centers in a tridentate fashion via the N(pyridine), O(hydroxyl), and one O(carbonyl) atom, or potentially as a tetradentate ligand involving both carbonyls, depending on the metal ion's size and preferred coordination number. bohrium.combohrium.com

| Interaction | Typical Bond Length (Å) (from pydc analogues) researchgate.net | Predicted Geometry |

| Metal-N (pyridine) | ~2.0 - 2.2 | The tridentate or tetradentate nature of the ligand would lead to chelate rings, influencing the overall geometry. |

| Metal-O (carboxylate/carbonyl) | ~2.1 - 2.5 | Distorted octahedral or square pyramidal geometries are common for transition metal complexes with similar pyridine-based ligands. bohrium.comresearchgate.net |

| This table presents typical bond lengths from analogous pyridine-dicarboxylate complexes to infer the coordination properties of this compound. |

Advanced Spectroscopic and Structural Characterization Methodologies

Single Crystal X-ray Diffraction and Powder X-ray Diffraction

X-ray diffraction (XRD) techniques are indispensable for the unambiguous determination of the solid-state structure of crystalline materials. nih.gov Single Crystal X-ray Diffraction (SCXRD) provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, while Powder X-ray Diffraction (PXRD) is used to identify crystalline phases, assess purity, and analyze the bulk material. nih.gov

Single Crystal X-ray Diffraction (SCXRD) For a novel compound like 3-Hydroxypyridine-2,6-dicarbaldehyde, growing a suitable single crystal is the first critical step. Once a crystal of sufficient quality is obtained, SCXRD analysis would reveal its three-dimensional structure. nih.gov The analysis would determine the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. researchgate.netnih.gov Key structural insights would include the planarity of the pyridine (B92270) ring, the orientation of the hydroxyl and dicarbaldehyde functional groups, and the presence of intra- and intermolecular hydrogen bonding involving the hydroxyl proton and the oxygen atoms of the carbonyl groups or the pyridine nitrogen. Such interactions are crucial in defining the crystal packing arrangement. researchgate.net

Powder X-ray Diffraction (PXRD) PXRD is a powerful tool for the characterization of a polycrystalline sample. nih.gov The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid form of this compound. This technique is essential for confirming the phase purity of a synthesized batch and for identifying different polymorphic forms if they exist. nih.gov The experimental PXRD pattern can be compared against a pattern simulated from SCXRD data to confirm the bulk identity of the material. researchgate.net The analysis involves fitting the diffraction peaks to determine the lattice parameters of the unit cell. rsc.org

Table 1: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Expected Information from SCXRD Analysis |

| Chemical Formula | C₇H₅NO₃ |

| Formula Weight | 151.12 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Unit cell dimension |

| b (Å) | Unit cell dimension |

| c (Å) | Unit cell dimension |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Density (calculated) (g/cm³) | Calculated density of the crystal |

| Hydrogen Bonding | Details of intra/intermolecular H-bonds |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds in solution. emerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy The ¹H NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The aromatic region would feature signals for the two protons on the pyridine ring. The aldehyde protons would appear as singlets in the downfield region (typically 9-10 ppm). The hydroxyl proton signal would likely be a broad singlet, with its chemical shift being concentration and solvent-dependent.

¹³C NMR Spectroscopy The ¹³C NMR spectrum would provide information on the carbon framework. Distinct signals are expected for the five carbon atoms of the pyridine ring and the two carbonyl carbons of the aldehyde groups. The chemical shifts of the ring carbons would be influenced by the electron-withdrawing aldehyde groups and the electron-donating hydroxyl group. The aldehyde carbonyl carbons are expected to resonate at a significantly downfield position (typically >180 ppm).

2D NMR Techniques For unambiguous assignment of all proton and carbon signals, various 2D NMR experiments are employed. emerypharma.comwikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically over two to three bonds). libretexts.org For this compound, it would show a correlation between the two aromatic protons on the pyridine ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons that bear protons. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular fragments, for instance, by showing correlations from the aldehyde protons to the adjacent ring carbons. youtube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (HMBC) |

| 1 | N | - | - | - |

| 2 | C-CHO | - | ~160 | Correlates with H-4, H-CHO (at C2) |

| 3 | C-OH | - | ~155 | Correlates with H-4, H-5, OH |

| 4 | C-H | ~7.5 - 7.8 (d) | ~125 | Correlates with C-2, C-3, C-5, C-6 |

| 5 | C-H | ~7.3 - 7.6 (d) | ~120 | Correlates with C-3, C-4, C-6 |

| 6 | C-CHO | - | ~162 | Correlates with H-5, H-CHO (at C6) |

| - | -CHO (at C2) | ~9.8 - 10.2 (s) | ~190 | Correlates with C-2 |

| - | -CHO (at C6) | ~9.9 - 10.3 (s) | ~192 | Correlates with C-6 |

| - | -OH | ~10.0 - 12.0 (br s) | - | Correlates with C-3, C-4 |

Note: These are predicted values based on known substituent effects on the pyridine ring. Actual values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. aps.org The techniques are complementary and provide a vibrational fingerprint of the compound.

Infrared (IR) Spectroscopy The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Strong, sharp peaks around 1680-1710 cm⁻¹ would be assigned to the C=O stretching of the two aldehyde groups. The C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic ring would be observed just above 3000 cm⁻¹. mewaruniversity.org

Raman Spectroscopy Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric ring breathing mode, often give strong Raman signals. aps.org The C=O stretching vibrations would also be visible, although typically weaker than in the IR spectrum. The technique is particularly useful for studying solid samples and can provide information on crystal lattice vibrations (phonons) at low frequencies. aps.org

Table 3: Principal Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

| O-H stretch (H-bonded) | 3200 - 3600 | IR (Broad, Strong) |

| Aromatic C-H stretch | 3000 - 3100 | IR (Medium), Raman (Strong) |

| Aldehyde C-H stretch | 2720 - 2820 | IR (Medium, Sharp) |

| C=O stretch (Aldehyde) | 1680 - 1710 | IR (Strong, Sharp) |

| C=C, C=N Ring stretch | 1400 - 1600 | IR & Raman (Multiple bands) |

| C-O stretch (Phenolic) | 1200 - 1260 | IR (Strong) |

| Aromatic C-H out-of-plane bend | 700 - 900 | IR (Strong) |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. nist.gov For this compound (C₇H₅NO₃), the exact molecular weight is 151.0269 g/mol . A high-resolution mass spectrometer (HRMS) would be used to confirm the elemental composition by measuring the exact mass to within a few parts per million.

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 151 would be expected. Subsequent fragmentation could involve the loss of one or both aldehyde groups (-CHO, 29 Da) or carbon monoxide (CO, 28 Da).

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Description |

| 151 | [C₇H₅NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 123 | [C₆H₄NO₂]⁺ | Loss of Carbon Monoxide (CO) |

| 122 | [C₇H₄NO₂]⁺ | Loss of a Hydrogen radical (H•) |

| 94 | [C₅H₄NO]⁺ | Loss of CO and CHO radical |

Electron Microscopy and Other Microstructural Characterization Techniques

While XRD provides information on the atomic scale, electron microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study the microstructure of the material at higher magnifications. For a crystalline powder of this compound, SEM would be employed to visualize the morphology, size, and shape of the crystals or particles. nih.gov This information is valuable for understanding how crystallization conditions affect the final product's physical properties. TEM could provide higher resolution images and electron diffraction patterns from individual nanocrystals, offering further insight into their structure and defects.

Advanced Thermal Analysis (e.g., TG/DTG)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. mdpi.com

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as it is heated. For this compound, a TGA scan would reveal its thermal stability and decomposition temperature. longdom.org A stable compound would show a flat baseline until the onset of decomposition, at which point a sharp drop in mass would occur. longdom.org The analysis can also indicate the presence of residual solvent or water if mass loss occurs at lower temperatures.

Derivative Thermogravimetry (DTG) The DTG curve is the first derivative of the TGA curve and shows the rate of mass loss. Peaks on the DTG curve correspond to the temperatures of maximum decomposition rate (Tmax), providing a more precise indication of the thermal events. researchgate.net

Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. researchgate.net The area under the melting peak can be used to determine the enthalpy of fusion. mdpi.com At higher temperatures, exothermic peaks may be observed, corresponding to decomposition processes. DSC is also a powerful tool for detecting polymorphism, as different crystalline forms will typically have different melting points and enthalpies of fusion. longdom.org

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

Currently, dedicated synthetic routes for 3-hydroxypyridine-2,6-dicarbaldehyde are not extensively reported in the literature. Future research will likely focus on developing efficient and scalable methods for its preparation. Drawing inspiration from the synthesis of analogous pyridine (B92270) aldehydes and dicarboxylic acids, several potential strategies can be envisioned.

One promising approach involves the selective oxidation of a suitable precursor, such as 3-hydroxy-2,6-bis(hydroxymethyl)pyridine. The challenge in this pathway lies in achieving partial oxidation to the dialdehyde without over-oxidation to the corresponding dicarboxylic acid. The development of chemoselective oxidation catalysts will be crucial for the success of this route.

Another potential pathway could involve the formylation of a protected 3-hydroxypyridine (B118123) derivative. This might be achieved through directed ortho-metalation, where the hydroxyl group directs the introduction of the first aldehyde group, followed by a subsequent formylation at the 6-position. The optimization of reaction conditions to control regioselectivity and prevent side reactions will be a key research focus.

Furthermore, multi-component reactions, which allow for the construction of complex molecules in a single step, could offer an elegant and atom-economical approach to the pyridine core already bearing the desired functionalities.

| Potential Synthetic Pathway | Key Transformation | Anticipated Challenges |

| Selective Oxidation | Oxidation of 3-hydroxy-2,6-bis(hydroxymethyl)pyridine | Controlling the extent of oxidation to prevent dicarboxylic acid formation. |

| Directed Formylation | Stepwise formylation of a protected 3-hydroxypyridine | Achieving high regioselectivity for both aldehyde groups; managing protecting group chemistry. |

| Multi-component Reaction | Condensation of smaller precursors to form the substituted pyridine ring | Designing a reaction that efficiently assembles the trifunctional core in high yield. |

Development of New Derivatization Strategies

The presence of two reactive aldehyde groups and a phenolic hydroxyl group makes this compound an excellent platform for developing novel derivatization strategies. These strategies can be broadly categorized based on the functional group involved.

The aldehyde groups are ripe for a variety of condensation reactions. For instance, reaction with primary amines can lead to the formation of Schiff bases and diimines. wikipedia.org This chemistry opens the door to the synthesis of a wide array of macrocyclic ligands, which are of significant interest in coordination chemistry and catalysis. The condensation with hydrazines or hydroxylamines can similarly yield hydrazones and oximes, respectively, which can serve as versatile intermediates for further transformations.

The hydroxyl group, on the other hand, can be a site for etherification or esterification, allowing for the fine-tuning of the molecule's solubility and electronic properties. Selective derivatization of the hydroxyl group while leaving the aldehyde functionalities intact would be a valuable synthetic tool.

| Functional Group | Derivatization Reaction | Potential Product Class |

| Aldehyde | Condensation with primary amines | Schiff bases, Diimines, Macrocycles |

| Aldehyde | Condensation with hydrazines/hydroxylamines | Hydrazones, Oximes |

| Hydroxyl | Etherification/Esterification | Ethers, Esters |

Design of Next-Generation Functional Materials

The structural features of this compound make it a promising building block for the design of next-generation functional materials. Its ability to act as a tridentate ligand, coordinating to metal ions through the nitrogen of the pyridine ring and the oxygen atoms of the hydroxyl and aldehyde groups, is particularly noteworthy.

This coordination behavior can be exploited to construct novel metal-organic frameworks (MOFs) and coordination polymers. The directionality of the pyridine ring and the potential for post-synthetic modification of the aldehyde groups could allow for the rational design of materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Furthermore, the extended π-system of the pyridine ring, coupled with the electron-donating hydroxyl group and electron-withdrawing aldehyde groups, suggests that derivatives of this compound could possess interesting photophysical properties. Exploration of its potential as a fluorophore or as a component in organic light-emitting diodes (OLEDs) and sensors is a promising avenue of research. The analogous compound, 3-hydroxyisonicotinaldehyde, has been reported as a green-emitting fluorophore. wikipedia.org

Integration with Bio-Inspired Systems (excluding direct biological activity/trials)

The pyridine scaffold is a common motif in many natural products and biologically active molecules. This provides a strong rationale for the integration of this compound into bio-inspired systems.

One area of exploration is the use of this compound as a versatile building block for the synthesis of bio-inspired catalysts and receptors. The aldehyde groups can be used to anchor the molecule to larger scaffolds, such as polymers or peptides, creating systems that mimic the active sites of enzymes. The chelating ability of the core structure could be harnessed to create artificial metalloenzymes.

Moreover, the derivatization of the aldehyde groups with amino acids or other biomolecules could lead to the development of novel bio-inspired sensors. The changes in the spectroscopic properties of the pyridine core upon binding of a target analyte to the biomolecular recognition element could form the basis of a sensing mechanism. The study of materials that mimic natural systems, such as the mechanical properties of a bristle worm's jaw using zinc and polymers, highlights the potential for creating advanced materials with unique functionalities. udel.edu

Advanced Theoretical Modeling for Predictive Design

Advanced theoretical modeling will undoubtedly play a crucial role in guiding the future research directions for this compound. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to predict a wide range of properties for this molecule and its derivatives before they are synthesized in the lab.

Theoretical calculations can provide valuable insights into the molecule's electronic structure, including its HOMO-LUMO gap, which is essential for predicting its photophysical properties and its potential use in electronic devices. Furthermore, computational modeling can be used to predict the preferred coordination geometries of its metal complexes, which is critical for the rational design of MOFs and catalysts.

Modeling can also be used to explore the reaction mechanisms of its synthesis and derivatization. By understanding the transition states and reaction intermediates, researchers can optimize reaction conditions to improve yields and selectivity. For instance, theoretical pKa calculations of substituted pyridines have been shown to provide accurate results, which would be valuable in predicting the reactivity of the hydroxyl group in this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-hydroxypyridine-2,6-dicarbaldehyde with high purity?

- Methodology : The hydroxyl group at the 3-position complicates synthesis due to potential side reactions (e.g., oxidation or self-condensation). A viable approach involves oxidizing 3-hydroxypyridine-2,6-dimethanol using MnO₂ or Dess-Martin periodinane in anhydrous dichloromethane . Alternatively, selective protection of the hydroxyl group (e.g., silylation) prior to aldehyde formation, followed by deprotection, can improve yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the product .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodology :

- ¹H NMR : Aldehyde protons appear as singlets at δ 9.8–10.2 ppm, while the hydroxyl proton (exchangeable) may show broad signals at δ 4.5–5.5 ppm. Aromatic protons in the pyridine ring resonate at δ 8.0–8.5 ppm .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (O-H stretch) confirm aldehyde and hydroxyl functionalities .

- Mass Spectrometry : ESI-MS (positive mode) typically displays [M+H]⁺ at m/z 166.04 (calculated for C₇H₅NO₃) .

Q. What are the common by-products during synthesis, and how can they be mitigated?

- By-products : Over-oxidation to carboxylic acids or aldol condensation products (e.g., dimerized aldehydes).

- Mitigation :

- Use mild oxidizing agents (e.g., TEMPO/NaClO₂) to avoid over-oxidation .

- Conduct reactions under inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to suppress self-condensation .

- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How does the hydroxyl group at the 3-position influence coordination chemistry with transition metals?

- Methodology : The hydroxyl group acts as an additional donor site, enabling tridentate (N, O, O) coordination. For example, in Cu(II) complexes, the hydroxyl oxygen participates in binding, altering geometry (e.g., square planar vs. octahedral) and redox activity. Comparative studies with non-hydroxylated analogs (e.g., pyridine-2,6-dicarbaldehyde) show enhanced stability constants (log β) for 3-hydroxy derivatives due to chelate effects . X-ray crystallography and cyclic voltammetry are recommended for structural and electronic analysis .

Q. What strategies enable supramolecular assembly of this compound via dynamic covalent chemistry?

- Methodology : The compound forms Schiff bases with amines (e.g., aniline derivatives) under mild conditions (MeOH, ZnCl₂ catalyst). The hydroxyl group facilitates hydrogen bonding, stabilizing 2D frameworks or macrocycles . For covalent organic frameworks (COFs), solvothermal condensation (e.g., with tris-aminophenol) in mesitylene/dioxane yields crystalline networks. Porosity can be tuned by varying linker symmetry .

Q. How can computational methods predict reactivity and stability of derivatives?

- Methodology :

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to assess tautomerism (e.g., keto-enol equilibrium) and charge distribution. Fukui indices identify nucleophilic/electrophilic sites for functionalization .

- Molecular Dynamics : Simulate self-assembly pathways (e.g., in water/THF mixtures) to predict aggregation behavior. Compare with experimental SAXS/WAXS data .

- QSPR Models : Corate Hammett σ values with reaction rates (e.g., hydrazone formation) to design derivatives with tailored kinetics .

Data Contradictions and Resolution

- Spectral Discrepancies : Reported ¹H NMR shifts for pyridine-2,6-dicarbaldehyde analogs vary due to solvent effects (CDCl₃ vs. DMSO-d₆) . Always calibrate using internal standards (e.g., TMS).

- Reactivity Conflicts : Hydroxyl group acidity (pKa ~8–10) may lead to pH-dependent reactivity. Buffered conditions (pH 7–9) ensure consistent results in aqueous reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.